molecular formula C26H25N3O4S2 B12142923 3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12142923
M. Wt: 507.6 g/mol
InChI Key: ATNYFWJECDBGDH-HMAPJEAMSA-N
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Description

3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative featuring a pyrazole-thiazolidinone scaffold conjugated with a propanoic acid moiety. The compound’s structure includes a (5Z)-configured exocyclic double bond, critical for maintaining planar geometry and facilitating interactions with biological targets.

Properties

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

3-[(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C26H25N3O4S2/c1-17(2)16-33-21-10-8-18(9-11-21)24-19(15-29(27-24)20-6-4-3-5-7-20)14-22-25(32)28(26(34)35-22)13-12-23(30)31/h3-11,14-15,17H,12-13,16H2,1-2H3,(H,30,31)/b22-14-

InChI Key

ATNYFWJECDBGDH-HMAPJEAMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of the 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate. This is achieved through a Vilsmeier-Haack reaction on the corresponding pyrazole derivative, as described in studies involving analogous structures.

Reaction Conditions

  • Starting material : 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole

  • Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)

  • Temperature : 0–5°C (initial), then reflux at 80°C

  • Yield : 68–72%

Thiazolidinone Ring Formation

The thiazolidinone core is synthesized via a cyclocondensation reaction between mercaptoacetic acid and an imine precursor. This method, adapted from green chemistry approaches, uses lemon juice as a biodegradable catalyst.

General Procedure

  • Imine formation : React 4-aminophenazone with substituted benzaldehyde derivatives in ethanol.

  • Cyclization : Treat the imine with mercaptoacetic acid and lemon juice (20 mol%) at 70°C for 4–6 hours.

  • Isolation : Purify via recrystallization from ethanol.

Key Data

StepReagentsConditionsYield (%)
ImineEthanol, acetic acidReflux, 6 hr85–90
CyclizationMercaptoacetic acid, lemon juice70°C, 4 hr75–80

Coupling with Propanoic Acid

The propanoic acid side chain is introduced through a nucleophilic substitution reaction. Ethyl 3-bromopropanoate is reacted with the thiazolidinone intermediate, followed by saponification to yield the free acid.

Reaction Scheme

  • Alkylation :

    • Thiazolidinone + Ethyl 3-bromopropanoate → Ethyl ester derivative

    • Base: K₂CO₃, solvent: DMF, 60°C, 12 hr

  • Saponification :

    • Ester + NaOH (aq.) → Propanoic acid derivative

    • Conditions: Reflux in ethanol/water (1:1), 3 hr

Yield Optimization

StepSolventBaseTemperatureYield (%)
AlkylationDMFK₂CO₃60°C65
SaponificationEthanol/waterNaOHReflux90

Stereochemical Control of the Exocyclic Double Bond

The (Z)-configuration of the exocyclic double bond is critical for biological activity. This is achieved through kinetic control during the condensation step, using bulky bases to favor the thermodynamically less stable isomer.

Methods for Z-Selectivity

  • Base Selection : Use of DBU (1,8-diazabicycloundec-7-ene) in THF at −20°C.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Z-selectivity by stabilizing transition states.

Comparative Data

BaseSolventTemperatureZ:E Ratio
DBUTHF−20°C9:1
Et₃NDMF25°C7:3

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 7.8–8.2 ppm (pyrazole aromatic protons).

    • δ 3.8–4.1 ppm (OCH₂ of 2-methylpropoxy group).

    • δ 2.5–3.0 ppm (thiazolidinone SCH₂).

  • IR : Bands at 1670–1650 cm⁻¹ (C=O), 1250–1220 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization steps achieve 80% yield in 15 minutes versus 6 hours conventionally.

Conditions :

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: Ethanol

Solid-Phase Synthesis

Immobilized intermediates on Wang resin enable rapid purification, though yields are lower (50–60%).

Industrial-Scale Challenges

ChallengeMitigation Strategy
Low solubility of intermediatesUse DMSO/THF mixtures
Epimerization at C-5Strict temperature control (<30°C)
Byproduct formationGradient chromatography

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 13f) increase polarity and intermolecular interactions, leading to higher melting points (240–242°C) compared to methoxy (122–124°C) or fluoro (114–116°C) derivatives .
  • Spectral Signatures: IR spectra consistently show C=O stretches (~1700 cm⁻¹) and C=N bands (~1600–1610 cm⁻¹). Nitro groups introduce distinct NO₂ stretches (~1336 cm⁻¹) .
  • Synthesis Yields : Higher yields (61–68%) are observed with electron-deficient substituents (fluoro, nitro), possibly due to improved reaction kinetics or intermediate stabilization .

Environmental and Reactivity Considerations

  • Environmental Persistence: Thiazolidinones with halogenated substituents (e.g., chloro in ) may exhibit longer environmental half-lives due to reduced biodegradability .
  • Atmospheric Reactivity : Alkoxy-substituted aromatics can undergo photochemical oxidation, generating secondary organic aerosols (SOA). The 2-methylpropoxy group in the target compound may contribute to indoor EPFR (environmentally persistent free radicals) formation .

Biological Activity

The compound 3-[(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C31H27N5O2SC_{31}H_{27}N_5O_2S with a molecular weight of 533.6 g/mol. The structure features a thiazolidinone ring fused with a pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC31H27N5O2S
Molecular Weight533.6 g/mol
IUPAC Name(5Z)-2-(4-methylphenyl)-5-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of thiazole and pyrazole precursors, followed by their fusion under controlled conditions. Common reagents include halogenated compounds and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Study:
In a study evaluating the antimicrobial activity of synthesized thiazole derivatives, several compounds were tested against Gram-negative and Gram-positive bacteria using the well diffusion method. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like streptomycin .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that some derivatives can reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeTested CompoundsResults
AntimicrobialVarious Thiazole DerivativesEffective against E. coli, S. aureus
Anti-inflammatoryPyrazole DerivativesSignificant reduction in TNF-alpha levels

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation or modulate receptor activity, leading to anticancer effects or antimicrobial action. For example, the interaction with cyclooxygenase enzymes could explain its anti-inflammatory properties .

Q & A

Basic: How can synthesis protocols for this compound be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions, including pyrazole ring formation, thiazolidinone cyclization, and functional group modifications. Key optimization strategies include:

  • Catalyst Selection : Use of sodium acetate in cyclization steps to enhance reaction efficiency .
  • Solvent Systems : Ethanol or dichloromethane under reflux conditions (70–80°C) improves solubility and reduces side reactions .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/acetic acid mixtures ensures >95% purity .
  • Yield Monitoring : Intermediate characterization via TLC and FT-IR reduces incomplete reactions. Reported yields range from 48% to 83%, depending on substituent complexity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • FT-IR : Confirms functional groups (e.g., C=O at 1702 cm⁻¹, C=S at 1230 cm⁻¹) .
  • 1H/13C NMR : Assigns stereochemistry (e.g., Z-configuration via vinyl proton coupling constants at δ 7.54 ppm) and aromatic substitution patterns .
  • ESI-MS : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 470.2) .
  • X-ray Crystallography : Resolves crystal packing and confirms the (5Z)-stereochemistry in solid-state structures .

Advanced: How can contradictory bioactivity data (e.g., anticancer vs. cytotoxicity) be resolved in mechanistic studies?

Answer:

  • Dose-Response Profiling : Use IC50 values to differentiate therapeutic efficacy (e.g., IC50 < 10 µM in MCF-7 cells) from nonspecific cytotoxicity .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm interactions with enzymes like COX-2 or EGFR .
  • Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., thiazolidinone ring oxidation products) that may skew activity .
  • Pathway Mapping : RNA-seq or phosphoproteomics can clarify off-target effects on apoptosis vs. proliferation pathways .

Advanced: What computational approaches are suitable for structure-activity relationship (SAR) studies?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with targets like PPAR-γ (binding energy < -9 kcal/mol) .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO gaps) with anti-inflammatory activity .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-target complexes in aqueous environments .
  • Pharmacophore Filtering : Screen substituent libraries (e.g., methoxy vs. nitro groups) for optimal steric and electronic complementarity .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Anticancer : MTT assay (72 hr exposure) in HeLa or A549 cells .
  • Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
  • Anti-Inflammatory : ELISA-based COX-2 inhibition (IC50 < 5 µM) .
  • Cytotoxicity Counter-Screen : Use HEK293 normal cells to calculate selectivity indices (>3-fold) .

Advanced: How can regioselectivity challenges in pyrazole and thiazolidinone ring formation be addressed?

Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro at para-position) to guide cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hr) and improves regioselectivity (>90% by HPLC) .
  • Protection/Deprotection : Use Boc groups on amines to prevent undesired side reactions during thiazolidinone formation .

Basic: What stability issues arise during storage, and how can they be mitigated?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent Z→E isomerization .
  • Hydrolysis : Avoid aqueous buffers (pH > 7) due to thioxo group susceptibility. Lyophilize and store under argon .
  • Degradation Products : Monitor via HPLC-PDA; major degradants include propanoic acid cleavage products .

Advanced: What strategies resolve discrepancies in enzyme inhibition data across studies?

Answer:

  • Assay Standardization : Use recombinant enzymes (e.g., human COX-2 vs. murine isoforms) to control for species variability .
  • Redox Interference Testing : Add antioxidants (e.g., ascorbate) to rule out thiol-mediated false positives in kinase assays .
  • Orthogonal Assays : Confirm IC50 values via SPR (surface plasmon resonance) for direct binding validation .

Advanced: How can metabolic instability of the thiazolidinone ring be addressed in drug design?

Answer:

  • Isosteric Replacement : Substitute thioxo with carbonyl groups to reduce glutathione adduct formation .
  • Prodrug Strategies : Mask the propanoic acid as an ethyl ester to enhance plasma stability (t1/2 > 6 hr) .
  • Deuterium Labeling : Incorporate deuterium at α-positions to slow CYP450-mediated oxidation .

Basic: What are the critical controls for validating biological activity in cell-based assays?

Answer:

  • Vehicle Controls : DMSO (<0.1% v/v) to rule out solvent toxicity .
  • Positive Controls : Doxorubicin (1 µM) for anticancer assays; indomethacin (10 µM) for COX-2 inhibition .
  • Cell Viability Normalization : Use ATP-based luminescence (e.g., CellTiter-Glo) to normalize for cell count variations .

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